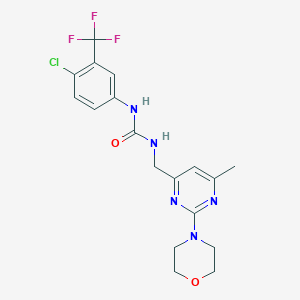

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H19ClF3N5O2 and its molecular weight is 429.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a chloro-trifluoromethyl phenyl group and a morpholinopyrimidine moiety. Its chemical formula is C16H18ClF3N4O.

Structural Formula

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties, particularly through its action as a Polo-like kinase 4 (PLK4) inhibitor. PLK4 is crucial for centriole biogenesis; its overexpression is linked to various cancers. Inhibition of PLK4 can lead to centrosome loss in cancer cells, which may trigger cell cycle arrest and apoptosis.

Case Study: PLK4 Inhibition

A study demonstrated that treatment with PLK4 inhibitors, including derivatives of the compound , resulted in:

- Inhibition of cell proliferation in various cancer cell lines.

- Induction of apoptosis in cells with active p53 pathways.

The results suggest that the compound could be effective in treating cancers characterized by PLK4 overexpression .

The biological activity of this compound can be attributed to its ability to interfere with key signaling pathways involved in cell division and survival. Specifically, it targets:

- Centriole Duplication : By inhibiting PLK4, the compound prevents centriole duplication, leading to mitotic defects.

- Cell Cycle Regulation : The stabilization of p53 following centrosome loss contributes to cell cycle arrest in G1 phase.

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data specific to this compound is limited, related studies on similar urea derivatives indicate:

- Absorption : Moderate absorption rates in biological systems.

- Metabolism : Primarily hepatic metabolism with potential for bioactivation.

- Toxicity : Preliminary toxicity assessments suggest a favorable profile; however, further studies are needed to fully understand the safety margins.

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Other Compounds

| Compound Name | PLK4 Inhibition | Apoptosis Induction | Reference |

|---|---|---|---|

| Compound A | Yes | Moderate | |

| Compound B | No | Low | |

| 1-(4-Chloro...) | Yes | High |

Future Directions

Further research is warranted to explore:

- In vivo efficacy : Animal studies to evaluate therapeutic potential.

- Combination therapies : Potential synergistic effects with other anticancer agents.

- Mechanistic studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been studied for its potential effects against various cancer cell lines, including HepG2 (liver cancer) and other solid tumors. The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation .

Targeting Kinases

The compound has been identified as a selective inhibitor of certain kinases, which are enzymes that play a crucial role in cellular signaling pathways. This selectivity can lead to reduced side effects compared to broader-spectrum kinase inhibitors, making it a promising candidate for targeted cancer therapies .

Neuroprotective Effects

Emerging studies suggest that this compound may also have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to penetrate the blood-brain barrier enhances its applicability in treating conditions like Alzheimer's disease .

Agrochemicals

Herbicidal Properties

In agricultural applications, 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea has been evaluated for its herbicidal activity. Its chemical structure allows it to effectively inhibit the growth of certain weeds without adversely affecting crop yield .

Pesticide Development

The compound’s unique properties have led to its exploration as a potential pesticide, particularly in formulations aimed at controlling resistant pest populations. Its efficacy and safety profiles are under investigation to ensure minimal environmental impact while maximizing agricultural productivity .

Material Science

Polymer Synthesis

In material science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of trifluoromethyl groups is known to improve the material's resistance to solvents and heat, making it suitable for high-performance applications .

Nanocomposites

Research has also explored the use of this compound in creating nanocomposites with improved electrical and thermal conductivity. These materials have potential applications in electronics and energy storage devices, where performance efficiency is critical .

Case Studies

Propriétés

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClF3N5O2/c1-11-8-13(25-16(24-11)27-4-6-29-7-5-27)10-23-17(28)26-12-2-3-15(19)14(9-12)18(20,21)22/h2-3,8-9H,4-7,10H2,1H3,(H2,23,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIXULFKNQBUGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClF3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.